Basimglurant is a compound currently under investigation primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound, with the IUPAC name 2-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine, has the chemical formula and a molar mass of approximately 325.77 g/mol . It was developed by Roche and Chugai Pharmaceutical for potential applications in treating treatment-resistant depression and fragile X syndrome. Basimglurant's mechanism of action involves modulating glutamatergic neurotransmission, which is thought to play a critical role in mood regulation and cognitive function .
Basimglurant is characterized by its interactions with the mGlu5 receptor, where it acts as a negative allosteric modulator. This means that it binds to a site on the receptor distinct from the active site, inducing conformational changes that reduce the receptor's activity in response to its natural ligand, glutamate. The specific
Basimglurant has shown promise in preclinical studies for its potential effects on various neuropsychiatric conditions. It has been evaluated for its efficacy in treating major depressive disorder and fragile X syndrome, with mixed results from clinical trials. In some studies, it demonstrated improvements in secondary endpoints related to mood and anxiety but did not consistently outperform placebo on primary measures . Notably, adverse psychiatric events were reported during trials, indicating the need for careful monitoring of patients .
The synthesis of basimglurant involves several steps typical of organic synthesis processes for complex molecules. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally starts from simpler aromatic compounds that undergo functionalization reactions such as halogenation and coupling reactions to construct the imidazole and pyridine frameworks . The compound was identified through high-throughput screening methods aimed at discovering small molecules that interact with mGlu5 receptors .
Basimglurant is primarily being investigated for:
The compound's unique mechanism of action as a negative allosteric modulator presents a novel approach to these conditions compared to traditional treatments .
Interaction studies have highlighted basimglurant's pharmacokinetic profile, including a terminal half-life of approximately 20 hours in monkeys, suggesting once-daily dosing could be feasible for human patients . Furthermore, studies have indicated that it has high plasma protein binding (98-99%) and moderate bioavailability (50%), which are essential factors in determining dosing regimens and potential drug interactions with other medications metabolized by similar pathways .
Basimglurant belongs to a class of compounds known as metabotropic glutamate receptor antagonists. Here are some similar compounds:
| Compound Name | Mechanism of Action | Clinical Status | Unique Features |
|---|---|---|---|
| MPEP | mGlu5 antagonist | Withdrawn | First selective mGlu5 antagonist; significant CNS effects. |
| MTEP | mGlu5 antagonist | Research | Improved selectivity over MPEP; used in animal studies. |
| Fenobam | mGlu5 antagonist | Investigational | Also acts on anxiety; previously studied for fragile X syndrome. |
Uniqueness of Basimglurant: Unlike its counterparts, basimglurant is specifically designed as a negative allosteric modulator rather than a competitive antagonist. This distinction may allow for more nuanced modulation of receptor activity without completely blocking glutamate signaling, potentially leading to fewer side effects and better therapeutic profiles in treating depression and fragile X syndrome .
The retrosynthetic analysis of Basimglurant (2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine) reveals a strategic disconnection approach that allows for efficient synthetic route planning [1] [2] [3]. The molecular structure of Basimglurant with the molecular formula C18H13ClFN3 and molecular weight of 325.8 g/mol presents key disconnection points that guide the synthetic strategy [1].
The retrosynthetic analysis identifies three primary structural fragments: the 2-chloropyridine core, the ethynyl linker, and the 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole moiety [3]. Working backwards from the target molecule, the primary disconnection occurs at the carbon-carbon triple bond between the pyridine and imidazole rings, suggesting a cross-coupling approach as the key bond-forming step [2].
The retrosynthetic pathway reveals that 2-chloro-4-ethynylpyridine serves as the electrophilic coupling partner, while the 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole fragment provides the nucleophilic component . This strategic disconnection allows for the convergent assembly of two readily accessible building blocks through established coupling methodologies [5].
The synthesis of Basimglurant involves several critical transformations, with alkylation and cyclization reactions playing central roles in the construction of the target molecule [6]. The synthetic pathway begins with the preparation of the imidazole intermediate through alkylation reactions involving 4-fluoroaniline derivatives .
Alkylation Reactions
The alkylation sequence commences with the formation of the N-arylimidazole core through nucleophilic substitution of 4-fluoroaniline with appropriate electrophilic partners [6]. This alkylation process requires careful control of reaction conditions to ensure regioselectivity and avoid competing side reactions [6]. The alkylation is typically performed under basic conditions using alkyl halides or related electrophiles, with temperatures ranging from room temperature to 80°C depending on the specific substrates employed [6].
Cyclization Processes
The formation of the imidazole ring system involves cyclization reactions that establish the heterocyclic framework [7]. The cyclization process can be facilitated through condensation reactions between α-dicarbonyl compounds and amidine derivatives, followed by oxidative aromatization [7]. Temperature control during cyclization is critical, as elevated temperatures (typically 120-150°C) are required to promote ring closure while minimizing decomposition pathways [7].
Cross-Coupling Methodology
The key carbon-carbon bond formation between the pyridine and imidazole fragments is achieved through palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling or related methodologies [5] [8] [9]. The reaction typically employs palladium(0) catalysts such as Pd(PPh3)4 or Pd2(dba)3 in combination with appropriate phosphine ligands [5] [8]. The coupling reaction proceeds under basic conditions using carbonate or phosphate bases at temperatures ranging from 80-110°C [8] [9].
Purification Strategies
Purification of synthetic intermediates and the final product requires multiple techniques to achieve pharmaceutical-grade purity [10] [11] [12]. Solid-phase extraction (SPE) serves as an initial purification step, particularly effective for removing polar impurities and facilitating subsequent chromatographic separations [11]. High-performance liquid chromatography (HPLC) represents the primary purification method, employing reversed-phase conditions with gradient elution systems [13] [14].
Crystallization techniques provide the final purification step, with recrystallization from appropriate solvents ensuring removal of trace impurities [12] [15]. The crystallization process typically involves dissolution in polar solvents such as ethanol or isopropanol, followed by controlled cooling to promote crystal formation [12]. Anti-solvent crystallization using water or hydrocarbon solvents can further enhance purity levels [12].
Industrial-scale production of Basimglurant requires comprehensive optimization of synthetic processes to ensure scalability, cost-effectiveness, and regulatory compliance [16] [17] [18]. Process optimization involves systematic evaluation of reaction parameters, equipment selection, and quality control measures to achieve commercial manufacturing goals [16] [17].
Process Development and Scale-Up Strategies
The transition from laboratory-scale synthesis to industrial production involves careful consideration of process intensification and equipment scaling factors [16] [17]. Critical parameters include reaction vessel sizing, heat transfer efficiency, and mixing characteristics, which directly impact product quality and yield [16] [17]. Design of Experiments (DoE) methodology provides a systematic approach to optimizing reaction conditions, allowing for simultaneous evaluation of multiple variables [17].
Statistical Process Control (SPC) implementation ensures consistent product quality during scale-up operations [17]. Process Analytical Technology (PAT) enables real-time monitoring of critical process parameters, facilitating immediate adjustments to maintain optimal conditions [16] [17]. Temperature profiles, reaction kinetics, and impurity formation patterns require careful validation during scale-up to ensure process robustness [16].
Equipment and Facility Considerations
Industrial synthesis requires specialized equipment capable of handling the specific requirements of Basimglurant production [19] [16]. Reactor design must accommodate the palladium-catalyzed coupling reactions while providing adequate mixing and heat transfer capabilities [16]. Solvent recovery systems become economically important at industrial scale, requiring distillation and purification equipment for organic solvent recycling [19].
Good Manufacturing Practice (GMP) compliance necessitates facility design that meets pharmaceutical manufacturing standards [18] [20]. Clean room environments, controlled atmospheres, and validated equipment systems form the foundation of industrial-scale production facilities [18]. Supply chain management becomes critical, ensuring consistent availability of high-quality raw materials and reagents [16] [20].
Economic and Environmental Optimization
Cost optimization involves evaluation of raw material sources, catalyst efficiency, and waste minimization strategies [16] [20]. Catalyst recycling systems for palladium recovery represent significant economic considerations given the high cost of precious metal catalysts [10]. Solvent selection and recovery processes directly impact both economic and environmental performance metrics [19] [10].
Process intensification techniques, including continuous flow synthesis and in-line purification methods, offer advantages for large-scale production [10]. These approaches can reduce batch times, improve product consistency, and minimize waste generation compared to traditional batch processing methods [10].
Comprehensive quality control systems ensure that Basimglurant meets pharmaceutical specifications throughout the manufacturing process [21] [22] [23]. Analytical method validation follows established protocols that demonstrate method suitability for intended applications [24] [25] [21].
Analytical Method Development and Validation
High-performance liquid chromatography (HPLC) serves as the primary analytical technique for Basimglurant analysis, providing separation and quantification capabilities for the active pharmaceutical ingredient and related impurities [22] [26]. Method validation encompasses specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness testing [24] [21] [23].
Basimglurant exhibits exceptional binding affinity for the metabotropic glutamate receptor 5 through interaction with a well-characterized allosteric binding site located within the transmembrane domain [1] [2] [3]. The compound demonstrates a dissociation constant (Kd) of 1.1 nanomolar for human mGluR5, establishing it as one of the most potent negative allosteric modulators in its class [1] [2].
The allosteric binding site of mGluR5 is formed by residues from transmembrane helices 2, 3, 5, 6, and 7, creating a distinct pocket separate from the orthosteric glutamate binding site [4] [5] [6]. Crystal structure analysis of the mGluR5 transmembrane domain in complex with the negative allosteric modulator mavoglurant has provided detailed insight into this binding architecture [5] [6] [7]. Basimglurant binds to the same allosteric site, commonly referred to as the MPEP site, which is located deep within the seven-transmembrane bundle [8] [9].
The binding dynamics involve critical residues including Tyr659 on transmembrane helix 3, which serves as a key activation/inactivation switch, and Ser809 on transmembrane helix 7, which provides essential hydrogen bonding stabilization [4] [9] [10]. Mutagenesis studies have identified that residues Ile651, Pro655, Tyr659, Asn747, Trp785, Phe788, Tyr792, Ser809, and Ala810 have critical roles for negative allosteric modulator activity [9].
Basimglurant demonstrates distinctive binding kinetics characterized by prolonged receptor residence time exceeding 400 minutes [8] [11]. This extended residence time results from relatively slow association and dissociation rates compared to other mGluR5 negative allosteric modulators [8] [11]. The kinetic profile places basimglurant alongside mavoglurant in the category of long residence time modulators, contrasting with compounds like dipraglurant and STX107 that exhibit residence times below 10 minutes [8] [11].
The binding affinity measurements demonstrate remarkable consistency across different experimental approaches. In competition binding experiments, basimglurant fully displaces [³H]MPEP with a Ki of 35.6 nanomolar and [³H]ABP688 with a Ki of 1.4 nanomolar [1]. These values correlate well with functional potency measurements, indicating efficient coupling between receptor occupancy and functional modulation [1].
Basimglurant functions as a negative allosteric modulator by decreasing the affinity and efficacy of glutamate at the orthosteric binding site through cooperative interactions [12] [13]. The compound does not compete directly with glutamate binding but instead induces conformational changes that reduce receptor responsiveness to the endogenous agonist [12] [13]. This allosteric mechanism provides several therapeutic advantages, including preserved physiological regulation and reduced risk of receptor desensitization [12] [14].
The negative allosteric modulation mechanism involves stabilization of the inactive receptor conformation through specific molecular interactions [15] [16] [10]. Molecular dynamics simulations reveal that negative allosteric modulators like basimglurant stabilize a co-crystallized water molecule located at the bottom of the allosteric site, which appears characteristic of the inactive receptor state [16]. Additionally, these modulators form critical hydrogen bonds with Ser809 on transmembrane helix 7, constituting an important stabilizing interaction for negative allosteric modulator-induced mGluR5 inactivation [16] [9].
The inactivation process involves disruption of key activation-related interactions, particularly between Tyr659 and Ile751, while maintaining stabilizing interactions between Tyr659 and Ser809 [10]. This molecular switch mechanism prevents the conformational changes necessary for receptor activation, effectively maintaining the receptor in an inactive state even in the presence of glutamate.
Basimglurant demonstrates differential inhibition across various signaling pathways downstream of mGluR5 activation [8] [11]. In functional assays using HEK293 cells stably expressing human mGluR5, basimglurant inhibits quisqualate-induced calcium mobilization with an IC50 of 7.0 nanomolar and [³H]inositol phosphate accumulation with an IC50 of 5.9 nanomolar [1] [3].
The compound also effectively inhibits L-glutamate-induced mGluR5 receptor internalization with potency similar to inositol monophosphate accumulation and extracellular signal-regulated kinase 1/2 phosphorylation, while calcium mobilization is less potently inhibited [8] [11]. This differential modulation suggests pathway-specific effects that may contribute to the compound's therapeutic profile.
Basimglurant exhibits remarkable selectivity for mGluR5, demonstrating greater than 1,000-fold lower activity at other metabotropic glutamate receptor subtypes [1] [2]. This exceptional selectivity profile extends across all eight mGluR subtypes, including the closely related mGluR1 which shares the same Group I classification and Gq/G11 protein coupling [1] [17] [18].
The high selectivity for mGluR5 over mGluR1 is particularly significant given that these receptors share approximately 70% sequence homology and both respond to the same endogenous ligand, glutamate [17] [18]. The selectivity arises from differences in non-conserved residues within the allosteric binding pocket, allowing basimglurant to discriminate between highly similar receptor subtypes [19] [9].
Comprehensive selectivity screening reveals that basimglurant maintains greater than 1,000-fold selectivity against more than 100 additional molecular targets, including other G-protein coupled receptors, ion channels, and neurotransmitter transporters [1] [2]. This broad selectivity profile minimizes the potential for off-target effects and contributes to the compound's favorable safety profile in preclinical studies.
The selectivity extends to other glutamate receptor families, with no significant activity observed at ionotropic glutamate receptors (AMPA, NMDA, and kainate receptors) at concentrations up to 10 micromolar [1]. This specificity for the metabotropic glutamate receptor family, and particularly mGluR5, supports the compound's potential for precise pharmacological intervention.
The molecular basis for basimglurant's exceptional selectivity lies in the unique architecture of the mGluR5 allosteric binding site [19] [9]. Key selectivity determinants include specific residue differences between mGluR subtypes, particularly in transmembrane regions 3, 6, and 7 [19] [9]. The binding pocket formed by residues from these transmembrane domains creates a distinctive chemical environment that accommodates basimglurant with high affinity while excluding interaction with other receptor subtypes.
Mutagenesis studies comparing mGluR1 and mGluR5 have identified critical residues that confer selectivity, including differences in the positioning and chemical properties of amino acids that directly contact allosteric modulators [19] [20]. These structural differences explain how basimglurant can achieve such remarkable discrimination between closely related receptor subtypes.
Basimglurant demonstrates favorable oral bioavailability with a mean absolute bioavailability of approximately 67%, ranging from 45.7% to 77.7% in human subjects [21] [22]. The compound reaches maximum plasma concentrations rapidly, with a median time to maximum concentration (tmax) of 0.71 hours, ranging from 0.58 to 1.00 hours [21] [22]. This rapid absorption profile supports efficient drug delivery and onset of pharmacological effects.
A modified release formulation has been developed to optimize the pharmacokinetic profile by reducing peak concentrations while maintaining total exposure [23]. Administration of the modified release formulation with food results in a modest reduction of maximum observed plasma concentration and an increase in time to maximum concentration, but no impact on total exposure as measured by area under the curve [23].
Basimglurant exhibits extensive tissue distribution with a large volume of distribution at steady state (Vss) of 677 ± 229 liters, indicating significant penetration into tissues beyond the vascular compartment [21] [22]. The compound demonstrates minimal binding to red blood cells, suggesting that plasma concentrations accurately reflect the pharmacologically active fraction [21] [22].
The terminal elimination half-life is notably long at 77.2 ± 38.5 hours, supporting once-daily dosing regimens [1] [21] [22]. This extended half-life results from the compound's favorable stability and slow clearance mechanisms, contributing to sustained pharmacological effects and improved patient compliance potential.
Basimglurant undergoes extensive metabolism, with elimination occurring primarily through cytochrome P450-mediated oxidative pathways followed by renal and fecal excretion [23] [21] [22]. The major route of radioactivity excretion is through urine (mean recovery 73.4%), primarily in the form of metabolites, with the remainder excreted in feces (mean recovery 26.5%) [21] [22]. Negligible parent drug is found in urine, indicating complete metabolic transformation [21] [22].
The apparent clearance is relatively low at 11.8 ± 7.4 milliliters per hour, consistent with the compound's long half-life and contributing to sustained plasma concentrations [21] [22]. Five metabolites have been identified, with M1-Glucuronide representing the major metabolite and others present in trace amounts [21] [22]. The elimination of basimglurant is mainly mediated by cytochrome P450 oxidative metabolism, with CYP1A2 and CYP3A4 identified as key metabolic enzymes [23].